molecular formula C18H20N2O6S2 B12667056 (Terphenyl)disulphonic acid, ammonium salt CAS No. 83997-40-4

(Terphenyl)disulphonic acid, ammonium salt

Cat. No.: B12667056
CAS No.: 83997-40-4
M. Wt: 424.5 g/mol
InChI Key: KGIFTQQEHVJXFU-UHFFFAOYSA-N
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Description

(Terphenyl)disulphonic acid, ammonium salt is a chemical compound with the molecular formula C18H14O6S2(NH4)2. It is known for its unique structure, which consists of a terphenyl backbone with two sulfonic acid groups and ammonium ions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Terphenyl)disulphonic acid, ammonium salt typically involves the sulfonation of terphenyl. The reaction is carried out by treating terphenyl with sulfuric acid or oleum, resulting in the formation of terphenyl disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of terphenyl using sulfuric acid in large reactors, followed by neutralization with ammonium hydroxide. The product is then purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

(Terphenyl)disulphonic acid, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under elevated temperatures.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted terphenyl compounds .

Scientific Research Applications

(Terphenyl)disulphonic acid, ammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of dyes, pigments, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of (Terphenyl)disulphonic acid, ammonium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic and binding processes. The compound’s effects are mediated through pathways involving sulfonation and desulfonation reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedisulfonic acid disodium salt: Similar in structure but with sodium ions instead of ammonium ions.

    Benzene-1,3-disulfonic acid: Lacks the terphenyl backbone, making it less complex.

Uniqueness

(Terphenyl)disulphonic acid, ammonium salt is unique due to its terphenyl backbone, which provides additional stability and reactivity compared to simpler sulfonic acids. This structural complexity allows for a broader range of applications and more robust chemical interactions .

Properties

CAS No.

83997-40-4

Molecular Formula

C18H20N2O6S2

Molecular Weight

424.5 g/mol

IUPAC Name

diazanium;3,4-diphenylbenzene-1,2-disulfonate

InChI

InChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3

InChI Key

KGIFTQQEHVJXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+]

Origin of Product

United States

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